8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride
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Overview
Description
8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a nitrogen atom within a spiro ring system, which imparts distinct chemical and physical properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the spiro ring system can form bonds with various substrates, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8,8-Difluoro-1-azaspiro[4.5]decane;hydrochloride
- 1,4-Dioxa-8-azaspiro[4.5]decane
Uniqueness
8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride is unique due to its specific spirocyclic structure and the presence of dimethyl groups, which impart distinct chemical properties compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
8,8-dimethyl-1-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)5-7-11(8-6-10)4-3-9-12-11;/h12H,3-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZODBZDBBGROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCCN2)CC1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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